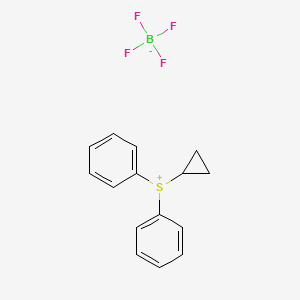

Cyclopropyldiphenylsulfonium tetrafluoroborate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

cyclopropyl(diphenyl)sulfanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15S.BF4/c1-3-7-13(8-4-1)16(15-11-12-15)14-9-5-2-6-10-14;2-1(3,4)5/h1-10,15H,11-12H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWEYKSWKFYZEGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1CC1[S+](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BF4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187111 | |

| Record name | Cyclopropyldiphenylsulphonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33462-81-6 | |

| Record name | Sulfonium, cyclopropyldiphenyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33462-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyldiphenylsulphonium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033462816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropyldiphenylsulphonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropyldiphenylsulphonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclopropyldiphenylsulfonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Cyclopropyldiphenylsulfonium tetrafluoroborate is a valuable reagent in organic synthesis, primarily utilized as a cyclopropylidene donor in cyclopropanation reactions. Its application is crucial in the construction of complex molecular architectures prevalent in many pharmaceutical compounds.[1] This guide provides a comprehensive overview of its synthesis, including detailed experimental protocols, quantitative data, and a visualization of the synthetic pathway.

Reaction Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a precursor, 3-chloropropyldiphenylsulfonium tetrafluoroborate, from diphenyl sulfide and 1-chloro-3-iodopropane in the presence of silver tetrafluoroborate.[2] The subsequent step is an intramolecular cyclization of this precursor to yield the final product.[2][3] This cyclization proceeds via the formation of a sulfonium ylide intermediate upon treatment with a base.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the two-step synthesis of this compound, based on established laboratory procedures.[2]

Table 1: Synthesis of 3-Chloropropyldiphenylsulfonium Tetrafluoroborate

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Diphenyl sulfide | 186.27 | 93.0 g | 0.500 |

| 1-Chloro-3-iodopropane | 204.44 | 347 g | 1.70 |

| Silver tetrafluoroborate | 194.67 | 78 g | 0.40 |

| Nitromethane (solvent) | 61.04 | 200 mL | - |

| Product | Molecular Weight ( g/mol ) | Yield | Melting Point (°C) |

| 3-Chloropropyldiphenylsulfonium tetrafluoroborate | 352.64 | 122–140 g (87–99%) | 103–105 |

Table 2: Synthesis of this compound

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3-Chloropropyldiphenylsulfonium tetrafluoroborate | 352.64 | 118.7 g | 0.3386 |

| 55% Sodium hydride–mineral oil dispersion | 43.64 (as NaH) | 15.2 g | 0.350 (of NaH) |

| Tetrahydrofuran (solvent) | 72.11 | 500 mL | - |

| Product | Molecular Weight ( g/mol ) | Yield | Melting Point (°C) |

| This compound | 314.15 | 79.5–88.0 g (75–83%) | 137–139 |

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis of this compound.

A. Synthesis of 3-Chloropropyldiphenylsulfonium Tetrafluoroborate [2]

-

A solution of 93.0 g (0.500 mole) of diphenyl sulfide and 347 g (1.70 moles) of 1-chloro-3-iodopropane in 200 mL of nitromethane is prepared in a 1-L, one-necked flask equipped with a magnetic stirring bar and a nitrogen inlet tube. The flask is shielded from light.

-

To this stirred solution, 78 g (0.40 mole) of silver tetrafluoroborate is added in one portion at room temperature under a nitrogen atmosphere. An initial temperature rise to 40°C is observed, which then gradually returns to room temperature without external cooling.

-

The reaction mixture is stirred for 16 hours.

-

Following the reaction, 200 mL of dichloromethane is added, and the mixture is filtered through a sintered glass funnel containing a 35 g pad of Florisil. The solid residue is washed with an additional 100 mL of dichloromethane.

-

The combined dichloromethane filtrates are concentrated under reduced pressure until a solid begins to separate.

-

The addition of 1 L of diethyl ether is used to precipitate the product completely.

-

The off-white crystalline product is collected by filtration, washed with ether, and dried under reduced pressure at 25°C. This yields 122–140 g (87–99%) of 3-chloropropyldiphenylsulfonium tetrafluoroborate with a melting point of 103–105°C.

B. Synthesis of this compound [2]

-

A suspension of 118.7 g (0.3386 mole) of 3-chloropropyldiphenylsulfonium tetrafluoroborate in 500 mL of dry tetrahydrofuran is placed in a 2-L, one-necked flask equipped with a magnetic stirring bar and a nitrogen inlet tube under a nitrogen atmosphere.

-

Portions of 55% sodium hydride–mineral oil dispersion (a total of 15.2 g, 0.350 mole of NaH) are added in 5-g increments at 30-minute intervals.

-

After the addition is complete, the reaction mixture is stirred for an additional 16 hours.

-

The reaction is quenched by the addition of 100 mL of water. The organic layer is separated, and the aqueous layer is extracted with two 100-mL portions of dichloromethane.

-

The combined organic phases are dried over anhydrous sodium sulfate and then concentrated under reduced pressure until precipitation begins.

-

The addition of 1 L of diethyl ether completes the precipitation of the salt.

-

The crystalline product is collected, washed with ether, and recrystallized from approximately 400 mL of hot absolute ethanol.

-

After drying under reduced pressure, 79.5–88.0 g (75–83%) of this compound is obtained as crystals with a melting point of 137–139°C.[2]

Visualized Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the experimental workflow and the chemical transformations involved in the synthesis.

Caption: Experimental workflow for the two-step synthesis.

Caption: Simplified reaction mechanism for the synthesis.

Alternative Considerations

It is worth noting that the use of silver tetrafluoroborate contributes significantly to the cost of this synthesis and its hygroscopic nature can complicate the procedure.[4][5] This has led to the exploration of alternative methods, such as the use of cyclopropyldiphenylsulfonium trifluoromethanesulfonate, which can be prepared without the use of silver salts and exhibits comparable reactivity as a sulfur ylide reagent.[4][5] Researchers may consider these alternatives for large-scale production or when cost is a primary concern.

References

- 1. This compound (33462-81-6) at Nordmann - nordmann.global [nordmann.global]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. CN106588770A - Use of cyclopropyl diphenylsulfonium trifluoromethanesulfonate as sulfur ylide reagent and method for preparation of four-membered cyclic ketone - Google Patents [patents.google.com]

- 5. Use of cyclopropyl diphenylsulfonium trifluoromethanesulfonate as sulfur ylide reagent and method for preparation of four-membered cyclic ketone - Eureka | Patsnap [eureka.patsnap.com]

Cyclopropyldiphenylsulfonium Tetrafluoroborate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyldiphenylsulfonium tetrafluoroborate is a versatile and highly reactive reagent in organic synthesis. This document provides an in-depth overview of its chemical properties, synthesis, and applications, with a particular focus on its utility in the construction of complex molecular architectures relevant to drug discovery and development. Detailed experimental protocols and mechanistic insights are presented to facilitate its practical application in the laboratory.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below. The tetrafluoroborate anion is non-nucleophilic, which contributes to the stability of the sulfonium cation.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅BF₄S | [1][2][3] |

| Molecular Weight | 314.15 g/mol | [2] |

| Melting Point | 136-139 °C | [4][5] |

| Appearance | White to almost white powder/crystal | [3][5] |

| Solubility | Forms a suspension in THF, DME, DMSO, MeCN | [5] |

| CAS Number | 33462-81-6 | [1][6] |

| IUPAC Name | cyclopropyl(diphenyl)sulfonium tetrafluoroborate |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum | Data | Reference |

| ¹H NMR (CDCl₃) | δ 1.4–1.75 (m, 4H, 2CH₂), 3.5–3.9 (m, 1H, CH), 7.5–8.1 (m, 10H, 2C₆H₅) | [4] |

| IR (Nujol, cm⁻¹) | 3100 (weak), 3045 (weak, aromatic C-H), 1582 (weak, C=C) | [4] |

| UV (95% C₂H₅OH) | λmax (ε): 235 nm shoulder (12,200), 261 nm (1800), 267 nm (2200), 274 nm (1700) | [4] |

Synthesis

The preparation of this compound is a multi-step process that involves the formation of a precursor, 3-chloropropyldiphenylsulfonium tetrafluoroborate, followed by an intramolecular cyclization.[4] The use of silver tetrafluoroborate in the synthesis of the precursor makes this reagent expensive.[7][8]

Synthesis Workflow

Experimental Protocol: Synthesis of 3-Chloropropyldiphenylsulfonium Tetrafluoroborate[7]

-

To a solution of 393 g (2.63 moles) of sodium iodide in 1 L of reagent-grade acetone, add 394 g (2.50 moles) of 1-bromo-3-chloropropane.

-

Stir the mixture for 2 hours at room temperature.

-

Filter the mixture and wash the sodium bromide with acetone.

-

Evaporate the acetone under reduced pressure. The resulting oil (1-chloro-3-iodopropane) is used in the next step without further purification.

-

In a flask shielded from light, dissolve the crude 1-chloro-3-iodopropane and 465 g (2.50 moles) of diphenyl sulfide in 1 L of dichloromethane.

-

Add 78 g (0.40 mole) of silver tetrafluoroborate in one portion. The temperature will initially rise to 40°C and then gradually fall.

-

After 16 hours, add 200 mL of dichloromethane and filter the mixture through a pad of Florisil.

-

Wash the solid with 100 mL of dichloromethane.

-

Combine the dichloromethane portions and evaporate at reduced pressure until a solid separates.

-

Add 1 L of diethyl ether to precipitate the product.

-

Recrystallize the solid from hot 95% ethanol to yield white crystals of 3-chloropropyldiphenylsulfonium tetrafluoroborate (m.p. 106–107°C).

Experimental Protocol: Synthesis of this compound[7]

-

Suspend 118.7 g (0.3386 mole) of 3-chloropropyldiphenylsulfonium tetrafluoroborate in 500 mL of dry tetrahydrofuran under a nitrogen atmosphere.

-

Add 15.2 g (0.350 mole) of a 55% sodium hydride–mineral oil dispersion in 5-g portions at 30-minute intervals.

-

Stir the resulting mixture at room temperature for 24 hours.

-

Carefully quench the reaction with an aqueous solution of 25 mL of 48% fluoroboric acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate at reduced pressure until precipitation occurs.

-

Add 1 L of ether to complete the precipitation of the salt.

-

Collect the crystals, wash with ether, and recrystallize from hot absolute ethanol to yield 79.5–88.0 g (75–83%) of this compound (m.p. 137–139°C).

Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the reactivity of the corresponding ylide, which is generated in situ by treatment with a base. This ylide is a versatile C3 building block.[2][5] It readily participates in reactions with various electrophiles, particularly carbonyl compounds, to form spirocyclic products.[4]

General Reaction Pathway

Applications in Drug Development

This compound serves as a key reagent in the synthesis of various cyclic compounds, which are important structural motifs in many pharmaceutical agents.[6] Its ability to facilitate cyclopropanation and spiroannulation reactions allows for the construction of complex and sterically demanding frameworks from simple precursors.[4][5][6] The ylide derived from this salt is particularly useful for the synthesis of:

-

Cyclobutanones : Formed from the reaction with aldehydes and ketones.[4]

-

γ-Butyrolactones : Also accessible through reactions with carbonyl compounds.[4]

-

Substituted Cyclopentanones : Synthesized from specific aldehyde and ketone precursors.[4]

-

Spiropentanes : Generated from reactions with α,β-unsaturated carbonyl compounds.[4]

The introduction of strained ring systems, such as cyclopropyl and cyclobutyl groups, can significantly impact the pharmacological properties of a drug molecule, including its metabolic stability, binding affinity, and membrane permeability.

Safety Information

This compound is an irritant and should be handled with appropriate personal protective equipment.

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Signal Word : Warning.

Conclusion

This compound is a powerful reagent for the introduction of three-carbon units in organic synthesis. Its ability to form a reactive ylide that undergoes facile reactions with a variety of electrophiles makes it an invaluable tool for the construction of complex cyclic and spirocyclic systems. Despite the cost associated with its synthesis, its unique reactivity profile ensures its continued importance in synthetic chemistry, particularly in the context of drug discovery and the development of novel therapeutic agents.

References

- 1. CAS 33462-81-6: Sulfonium, cyclopropyldiphenyl-, tetrafluo… [cymitquimica.com]

- 2. This compound | 33462-81-6 [amp.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | 33462-81-6 [amp.chemicalbook.com]

- 6. This compound (33462-81-6) at Nordmann - nordmann.global [nordmann.global]

- 7. Use of cyclopropyl diphenylsulfonium trifluoromethanesulfonate as sulfur ylide reagent and method for preparation of four-membered cyclic ketone - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN106588770A - Use of cyclopropyl diphenylsulfonium trifluoromethanesulfonate as sulfur ylide reagent and method for preparation of four-membered cyclic ketone - Google Patents [patents.google.com]

An In-depth Technical Guide to Cyclopropyldiphenylsulfonium Tetrafluoroborate: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyldiphenylsulfonium tetrafluoroborate is a versatile and highly reactive organosulfur compound that has garnered significant interest in the field of organic synthesis. Its utility primarily stems from its role as a stable precursor to a cyclopropylidene diphenylsulfurane ylide, a key intermediate for the construction of various cyclic and spirocyclic frameworks. These structural motifs are of considerable importance in medicinal chemistry and drug development, as they are often found in biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences.

Molecular Structure and Properties

This compound is an ionic compound consisting of a cyclopropyldiphenylsulfonium cation and a tetrafluoroborate anion. The sulfonium center of the cation adopts a pyramidal geometry, with the sulfur atom bonded to two phenyl groups and one cyclopropyl group. The tetrafluoroborate anion is a non-nucleophilic counterion that contributes to the salt's stability.[1]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 33462-81-6 | [1][2] |

| Molecular Formula | C₁₅H₁₅BF₄S | [1][2] |

| Molecular Weight | 314.15 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 136-138 °C | [3][5][6][7][8] |

| Solubility | Soluble in polar organic solvents | [4] |

Crystallographic Data

As of the latest literature search, a definitive single-crystal X-ray crystallographic structure for this compound has not been publicly reported. Therefore, precise experimental data on bond lengths and angles are not available. However, based on crystallographic studies of analogous triphenylsulfonium salts, the sulfur atom is expected to have a distorted trigonal pyramidal geometry. The S-C bond lengths to the phenyl groups are anticipated to be in the range of 1.78-1.79 Å, and the C-S-C bond angles are expected to be between 102° and 106°.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available. The following tables summarize the reported ¹H NMR data and the expected characteristics for other key spectroscopic techniques based on the known structure and data from analogous compounds.

¹H NMR Spectroscopy

The following ¹H NMR data was reported for the purified material in CDCl₃.[9]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.5-8.1 | m | 10H | Aromatic protons (2 x C₆H₅) |

| 3.5-3.9 | m | 1H | Methine proton (CH) of cyclopropyl group |

| 1.4-1.75 | m | 4H | Methylene protons (2 x CH₂) of cyclopropyl group |

Expected ¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment | Notes |

| 125-135 | Aromatic carbons | Multiple signals expected for the phenyl groups. |

| 15-25 | Methine carbon of cyclopropyl group | |

| 5-15 | Methylene carbons of cyclopropyl group |

Expected ¹⁹F and ¹¹B NMR Spectroscopy

| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹⁹F | ~ -150 | Singlet (broad) | The tetrafluoroborate anion typically shows a single resonance.[10] |

| ¹¹B | ~ -1 | Singlet (broad) | The tetrafluoroborate anion typically shows a single, broad resonance due to quadrupolar relaxation.[11][12] |

Mass Spectrometry

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound is through the intramolecular cyclization of 3-chloropropyldiphenylsulfonium tetrafluoroborate.[9]

Step 1: Synthesis of 3-Chloropropyldiphenylsulfonium Tetrafluoroborate

-

In a flask shielded from light, a mixture of diphenyl sulfide and 1-chloro-3-iodopropane in nitromethane is prepared.

-

Silver tetrafluoroborate is added in one portion. The temperature will initially rise and then gradually return to room temperature.

-

The reaction is stirred for approximately 16 hours.

-

Dichloromethane is added, and the mixture is filtered through a pad of Florisil to remove silver salts.

-

The filtrate is concentrated under reduced pressure until a solid begins to separate.

-

Diethyl ether is added to precipitate the product, which is then collected by filtration, washed with ether, and dried.

Step 2: Intramolecular Cyclization to this compound

-

A suspension of 3-chloropropyldiphenylsulfonium tetrafluoroborate in dry tetrahydrofuran is prepared under a nitrogen atmosphere.

-

A 55% sodium hydride-mineral oil dispersion is added in portions over time.

-

The mixture is stirred at room temperature for 24 hours.

-

The reaction is quenched by the addition of an aqueous solution of fluoroboric acid and sodium tetrafluoroborate.

-

The product is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

-

Precipitation is completed by the addition of diethyl ether.

-

The crystalline product is collected, washed with ether, and can be recrystallized from hot absolute ethanol.

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

The primary application of this compound is as a precursor to a sulfur ylide, which is a key reagent in various carbon-carbon bond-forming reactions. This is particularly valuable in the synthesis of cyclobutanones from ketones, a transformation that is useful in the construction of complex molecular scaffolds for drug discovery.

Synthesis of Cyclobutanones

The ylide generated from this compound reacts with ketones to form spirocyclic oxiranes (oxaspiropentanes), which then undergo a rearrangement to yield cyclobutanones.

Experimental Protocol for Cyclobutanone Synthesis (General)

-

This compound is dissolved or suspended in a suitable dry solvent (e.g., THF or DMSO) under an inert atmosphere.

-

The solution is cooled to a low temperature (e.g., -78 °C).

-

A strong base (e.g., n-butyllithium, potassium tert-butoxide, or sodium hydride) is added to deprotonate the cyclopropyl group and form the sulfur ylide in situ.

-

The ketone substrate is added to the ylide solution.

-

The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

-

The reaction is quenched, and the cyclobutanone product is isolated and purified using standard techniques such as extraction and chromatography.

Caption: Reaction pathway for the synthesis of cyclobutanones.

Relevance to Drug Development

While this compound is not itself a therapeutic agent, its role as a synthetic reagent is highly relevant to drug development. The cyclobutane moiety is a valuable structural motif in medicinal chemistry, often serving as a bioisosteric replacement for other groups to improve pharmacokinetic and pharmacodynamic properties. The ability to efficiently construct cyclobutanone scaffolds provides access to a wide range of novel chemical entities for screening and lead optimization in drug discovery programs. Its use in cyclopropanation reactions also contributes to the synthesis of molecules with unique three-dimensional structures, which is a key aspect of exploring new chemical space for biological targets.[13]

Safety Information

This compound is an irritant. It may cause skin, eye, and respiratory irritation.[1][2][14] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7]

References

- 1. This compound | 33462-81-6 [sigmaaldrich.com]

- 2. This compound AldrichCPR 33462-81-6 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Cyclobutanone synthesis [organic-chemistry.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. lab.rockefeller.edu [lab.rockefeller.edu]

- 11. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound (33462-81-6) at Nordmann - nordmann.global [nordmann.global]

- 14. This compound AldrichCPR 33462-81-6 [sigmaaldrich.com]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Cyclopropyldiphenylsulfonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of cyclopropyldiphenylsulfonium tetrafluoroborate, a key reagent in organic synthesis. The information is compiled from established chemical literature and databases, offering a centralized resource for professionals utilizing this compound in their research and development endeavors.

Core Properties

| Identifier | Value | Reference |

| CAS Number | 33462-81-6 | |

| Molecular Formula | C₁₅H₁₅BF₄S | |

| Molecular Weight | 314.15 g/mol | |

| Melting Point | 136-139 °C | |

| Appearance | White to off-white solid/crystals |

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.5–8.1 | m | 10H | 2 x C₆H₅ |

| 3.5–3.9 | m | 1H | CH |

| 1.4–1.75 | m | 4H | 2 x CH₂ |

Infrared (IR) Spectroscopy

IR (Nujol Mull)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 | Weak | Aromatic C-H stretch |

| 3045 | Weak | Aromatic C-H stretch |

| 1582 | Weak | C=C stretch (aromatic) |

Ultraviolet (UV) Spectroscopy

UV (95% C₂H₅OH)

| λmax (nm) | Molar Absorptivity (ε) |

| 235 (shoulder) | 12,200 |

| 261 | 1,800 |

| 267 | 2,200 |

| 274 | 1,700 |

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound, adapted from Organic Syntheses.

Synthesis of this compound

This procedure involves the cyclization of 3-chloropropyldiphenylsulfonium tetrafluoroborate using a strong base.

Materials:

-

3-chloropropyldiphenylsulfonium tetrafluoroborate

-

Dry tetrahydrofuran (THF)

-

55% sodium hydride (NaH) in mineral oil

-

48% fluoroboric acid

-

Sodium tetrafluoroborate

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Absolute ethanol

Procedure:

-

A suspension of 3-chloropropyldiphenylsulfonium tetrafluoroborate (0.3386 mole) in 500 mL of dry THF is prepared in a 2-L, one-necked flask equipped with a magnetic stirring bar and a nitrogen inlet.

-

Under a nitrogen atmosphere, 15.2 g (0.350 mole) of 55% sodium hydride-mineral oil dispersion is added in 5-g portions at 30-minute intervals.

-

The resulting mixture is stirred at room temperature for 24 hours.

-

An aqueous solution of 25 mL of 48% fluoroboric acid, 15 g of sodium tetrafluoroborate, and 400 mL of water is added to the well-stirred reaction mixture to quench residual hydride.

-

After 5 minutes, 300 mL of dichloromethane is added, and the organic layer is separated.

-

The aqueous layer is extracted with an additional 100 mL of dichloromethane.

-

The combined organic phases are dried over anhydrous sodium sulfate and then concentrated under reduced pressure until a solid begins to precipitate.

-

One liter of diethyl ether is added to complete the precipitation of the salt.

-

The crystals are collected by filtration, washed with ether, and then recrystallized from approximately 400 mL of hot absolute ethanol.

-

The purified this compound is dried under reduced pressure.

Yield: 79.5–88.0 g (75–83%) Melting Point: 137–139 °C

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow.

An In-depth Technical Guide to the Thermal Stability of Cyclopropyldiphenylsulfonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of Cyclopropyldiphenylsulfonium tetrafluoroborate. Due to a lack of specific quantitative thermal analysis data in publicly available literature, this guide establishes a framework for understanding its potential thermal behavior based on its known physical properties and the analysis of analogous sulfonium salts. Detailed experimental protocols for its synthesis and proposed methods for thermal analysis are also included.

Introduction

This compound is a sulfonium salt utilized in organic synthesis, particularly as a cyclopropylating agent. Its efficacy and safety in such applications are intrinsically linked to its thermal stability. Understanding the temperatures at which it melts and decomposes is critical for its proper handling, storage, and use in chemical reactions, especially those conducted at elevated temperatures. This guide summarizes the known physical data and provides a detailed protocol for its synthesis and subsequent thermal analysis.

Physicochemical Properties

The primary known thermal characteristic of this compound is its melting point. This data is summarized in the table below.

Table 1: Physical and Thermal Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₅BF₄S | [1] |

| Molecular Weight | 314.15 g/mol | [1] |

| Appearance | White to off-white solid | [2][3] |

| Melting Point | 136-138 °C | [1][2] |

Note: No specific decomposition temperature (Td) or data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) is readily available in the cited literature.

Experimental Protocols

A detailed and reliable synthesis protocol for this compound is available from Organic Syntheses. The procedure involves a two-step process, which is outlined below.[3]

Step A: Synthesis of 3-Chloropropyldiphenylsulfonium tetrafluoroborate

-

A solution of diphenyl sulfide (0.500 mole) and 1-chloro-3-iodopropane (1.70 mole) in nitromethane (200 ml) is stirred at room temperature under a nitrogen atmosphere, shielded from light.

-

Silver tetrafluoroborate (0.40 mole) is added in one portion, causing an initial temperature rise to 40°C, which then subsides.

-

After stirring for 16 hours, dichloromethane (200 ml) is added, and the mixture is filtered through a pad of Florisil. The solid residue is washed with additional dichloromethane.

-

The combined organic filtrates are concentrated under reduced pressure until a solid begins to separate. Diethyl ether (1 L) is then added to precipitate the product.

-

The resulting off-white crystals of 3-chloropropyldiphenylsulfonium tetrafluoroborate are collected by filtration, washed with diethyl ether, and dried under vacuum.

Step B: Synthesis of this compound

-

A suspension of 3-chloropropyldiphenylsulfonium tetrafluoroborate (0.3386 mole) in dry tetrahydrofuran (500 ml) is prepared under a nitrogen atmosphere.

-

A 55% sodium hydride-mineral oil dispersion (0.350 mole) is added in portions over a period of time. The mixture is then stirred at room temperature for 24 hours.

-

To quench the reaction and residual hydride, an aqueous solution of 48% fluoroboric acid (25 ml), sodium tetrafluoroborate (15 g), and water (400 ml) is added.

-

Dichloromethane (300 ml) is added, and the organic layer is separated. The aqueous layer is extracted with an additional portion of dichloromethane.

-

The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure until precipitation begins.

-

The addition of diethyl ether (1 L) completes the precipitation of the final product.

-

The crystals are collected, washed with ether, and recrystallized from hot absolute ethanol to yield pure this compound.[3]

To quantitatively assess the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the decomposition temperature and mass loss profile of the compound.

-

Instrumentation: A standard thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen or argon (inert) to prevent oxidative decomposition.

-

Heating Rate: A linear heating rate, typically 10 °C/min.

-

Temperature Range: From ambient temperature to a point beyond the expected decomposition, for instance, 30 °C to 600 °C.

-

-

Data Analysis: The resulting TGA curve will plot mass percentage versus temperature. The onset temperature of decomposition (Td) is typically determined at the point of 5% mass loss.

Differential Scanning Calorimetry (DSC)

-

Objective: To identify melting point, crystallization events, and other thermal transitions, as well as to quantify the enthalpy of these transitions.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen or argon.

-

Heating Rate: A controlled heating and cooling rate, often 10 °C/min.

-

Temperature Program: A heat-cool-heat cycle can be employed to observe the initial melting, recrystallization behavior (if any), and subsequent thermal events. A suitable temperature range would be from ambient to a temperature above the melting point but below the decomposition temperature observed by TGA.

-

-

Data Analysis: The DSC thermogram will show endothermic and exothermic peaks corresponding to thermal events. The melting point is identified as the onset or peak of the melting endotherm.

Visualization of Workflows

The following diagrams illustrate the synthesis and proposed thermal analysis workflows.

Caption: Workflow for the synthesis of this compound.

Caption: Proposed workflow for the thermal analysis of this compound.

Discussion of Expected Thermal Stability

While specific data is unavailable for this compound, the thermal stability of analogous triarylsulfonium salts and compounds containing the tetrafluoroborate anion can provide valuable insights.

-

Sulfonium Cation: Triarylsulfonium salts are known to be relatively stable, with their decomposition often occurring at temperatures well above 200 °C. The decomposition mechanism can involve fragmentation of the cation. The presence of the cyclopropyl group might introduce a unique decomposition pathway compared to simple aryl or alkyl substituents. Ring strain in the cyclopropyl group could potentially lower the decomposition temperature compared to a simple triarylsulfonium salt.

-

Tetrafluoroborate Anion: The tetrafluoroborate anion (BF₄⁻) is generally considered to be a weakly coordinating and thermally stable anion. Its decomposition often proceeds via the loss of boron trifluoride (BF₃). For salts with organic cations, the decomposition can be a complex process involving interactions between the cation and the anion.

Based on these considerations, it is anticipated that this compound will be stable up to its melting point of 136-138 °C. The decomposition is likely to occur at a significantly higher temperature, although a definitive range cannot be provided without experimental data.

Conclusion

This technical guide has consolidated the available information on the thermal properties of this compound. While a precise decomposition profile from TGA or DSC is not currently documented in the literature, the provided synthesis protocol and proposed thermal analysis methodologies offer a clear path for researchers to obtain this critical data. The established melting point of 136-138 °C serves as a key parameter for its current handling and use. Further investigation into its thermal decomposition is crucial for expanding its application in synthetic chemistry, particularly under thermally demanding conditions.

References

Solubility Profile of Cyclopropyldiphenylsulfonium Tetrafluoroborate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cyclopropyldiphenylsulfonium tetrafluoroborate is a versatile reagent in organic synthesis, notably employed for the transfer of a cyclopropyl group. A thorough understanding of its solubility in various organic solvents is crucial for its effective handling, reaction setup, purification, and formulation. This technical guide provides a summary of available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment.

Solubility Data

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative solubility information can be inferred from synthetic procedures and product data sheets. The following table summarizes the available qualitative and semi-quantitative solubility information for this compound in several common organic solvents.

| Solvent | Chemical Formula | Polarity Index | Temperature | Solubility | Source |

| Ethanol (absolute) | C₂H₅OH | 5.2 | Hot | Soluble (for recrystallization) | |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Room Temperature | Insoluble (used for precipitation) | |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Room Temperature | Soluble (used as a reaction solvent) | |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Room Temperature | Forms a suspension (poorly soluble) | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | Room Temperature | Forms a suspension | |

| Acetonitrile (MeCN) | CH₃CN | 5.8 | Room Temperature | Forms a suspension | |

| Dimethoxyethane (DME) | C₄H₁₀O₂ | 4.0 | Room Temperature | Forms a suspension |

Note: The information presented is largely qualitative and derived from procedural descriptions. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the quantitative determination of the solubility of a crystalline organic salt, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Vials with airtight caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or on a stirrer with a temperature probe, set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended, but the optimal time should be determined experimentally.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

Determine the mass of the collected filtrate.

-

-

Concentration Analysis:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

From the determined concentration of the diluted solution, calculate the concentration in the original saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting the experiment.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a compound.

Caption: A logical workflow for determining compound solubility.

Theoretical Insights into Cyclopropyl-Substituted Sulfonium Ylides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on cyclopropyl-substituted sulfonium ylides, a class of reactive intermediates with significant potential in organic synthesis and drug discovery. The unique electronic and steric properties imparted by the cyclopropyl group lead to distinct reactivity patterns, making a thorough understanding of their theoretical underpinnings crucial for predicting and controlling their chemical behavior. This document summarizes key quantitative data from computational studies, details the methodologies employed, and visualizes important reaction pathways and molecular characteristics.

Core Concepts: Structure, Stability, and Reactivity

Cyclopropyl-substituted sulfonium ylides are characterized by the presence of a three-membered ring adjacent to the ylidic carbon. This structural feature introduces significant ring strain and alters the electronic properties of the ylide compared to their alkyl or aryl-substituted counterparts. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the nuanced stereoelectronic effects that govern their stability and reactivity.

The stability of sulfonium ylides, in general, is attributed to a combination of electrostatic attraction between the formally positive sulfur and negative carbon, and negative hyperconjugation involving the overlap of the carbanion lone pair with the σ* orbitals of the sulfur-carbon bonds. In cyclopropyl-substituted ylides, the cyclopropane ring can further influence stability through its ability to participate in conjugation with the adjacent p-orbital of the ylidic carbon.

Key reactions of cyclopropyl-substituted sulfonium ylides include cyclopropanation of electron-deficient olefins and ring-opening reactions. The stereochemistry and regioselectivity of these transformations are dictated by subtle differences in the activation energies of various transition states, which can be effectively modeled using computational methods.

Quantitative Theoretical Data

Computational studies have provided valuable quantitative data on the geometries, energies, and electronic properties of cyclopropyl-substituted sulfonium ylides and their reaction intermediates. The following tables summarize key findings from DFT calculations, offering a comparative overview for researchers.

Table 1: Calculated Geometries of Reaction Intermediates

| Intermediate/Transition State | Bond | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Betaine Intermediate (Cyclopropanation) | C(ylide)-C(alkene) | 1.5 - 1.6 | - | - |

| C(alkene)-C(alkene) | 1.4 - 1.5 | - | - | |

| Cyclopropanation Transition State | C(ylide)---C(alkene, forming) | 2.1 - 2.3 | - | - |

| C(ylide)-S (breaking) | 2.2 - 2.4 | - | - | |

| Ring-Opening Transition State | C(cyclopropyl)-C(cyclopropyl) (breaking) | 1.8 - 2.0 | - | - |

| C(ylide)-C(spirocenter) | 1.5 - 1.6 | - | - |

Note: The values presented are typical ranges derived from DFT calculations and can vary depending on the specific substituents and computational methods used.

Table 2: Calculated Activation Energies for Key Reaction Pathways

| Reaction Pathway | Reactants | Transition State | Activation Energy (kcal/mol) |

| Cyclopropanation (trans-selective) | Cyclopropyl Sulfonium Ylide + Enone | TS_trans | 10 - 15 |

| Cyclopropanation (cis-selective) | Cyclopropyl Sulfonium Ylide + Enone | TS_cis | 12 - 18 |

| Ring-Opening of Spirocyclopropane | Stabilized Sulfonium Ylide + Spirocyclopropane | TS_ring-opening | 15 - 25 |

Note: Activation energies are highly dependent on the computational level of theory and the solvent model employed.

Detailed Computational Methodologies

The theoretical data presented in this guide are primarily derived from studies employing Density Functional Theory (DFT). A common and reliable computational protocol involves the following:

-

Geometry Optimization: Initial structures of reactants, intermediates, transition states, and products are optimized using a specific DFT functional and basis set. A popular choice for such systems is the B3LYP functional with the 6-31G(d) basis set .

-

Frequency Calculations: To confirm the nature of the optimized geometries, frequency calculations are performed at the same level of theory. Reactants and products should have all real frequencies, while transition states are characterized by a single imaginary frequency corresponding to the reaction coordinate.

-

Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set, such as 6-311+G(d,p) .

-

Solvation Effects: To model reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model , is frequently applied.

Researchers should always report the specific functional, basis set, and solvation model used in their computational studies to ensure reproducibility and allow for meaningful comparisons with other theoretical work.

Visualization of Reaction Pathways and Molecular Properties

Visualizing the complex relationships in chemical reactions and molecular structures is essential for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key concepts related to the theoretical studies of cyclopropyl-substituted sulfonium ylides.

Caption: General reaction pathway for the cyclopropanation of an enone with a cyclopropyl-substituted sulfonium ylide, highlighting the formation of diastereomeric betaine intermediates and transition states leading to cis and trans products.

Caption: A typical computational workflow for studying the ring-opening reaction of a spirocyclopropane with a sulfonium ylide using DFT methods.

Caption: Frontier Molecular Orbital (FMO) interaction diagram illustrating the nucleophilic attack of the cyclopropyl-substituted sulfonium ylide's HOMO on the LUMO of an enone during cyclopropanation.

Conclusion and Future Outlook

Theoretical studies provide an indispensable framework for understanding the intricate reactivity of cyclopropyl-substituted sulfonium ylides. The quantitative data and mechanistic insights gained from computational chemistry are crucial for the rational design of new synthetic methodologies and the development of novel therapeutic agents. As computational resources and theoretical models continue to advance, we can expect even more accurate predictions of reactivity and selectivity, further empowering researchers in the fields of organic chemistry and drug development. Future studies could focus on the influence of different substituents on the cyclopropyl ring, the exploration of novel reaction pathways, and the application of these ylides in more complex synthetic contexts.

An In-depth Technical Guide to the Hazards and Safe Handling of Cyclopropyldiphenylsulfonium Tetrafluoroborate

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling protocols, and hazard data for Cyclopropyldiphenylsulfonium tetrafluoroborate (CAS No. 33462-81-6). The information is intended to ensure the safe use of this reagent in a laboratory setting.

Chemical and Physical Properties

This compound is an organosulfur compound utilized in organic synthesis, particularly as a versatile C3 building block and a reagent for cyclopropanation reactions.[1][2][3] It is a solid at room temperature.[4][5]

| Property | Value | Source |

| CAS Number | 33462-81-6 | [1][4][5] |

| Molecular Formula | C₁₅H₁₅BF₄S | [1][2] |

| Linear Formula | C₃H₅S(C₆H₅)₂BF₄ | [5] |

| Molecular Weight | 314.15 g/mol | [1][4][5] |

| Appearance | Solid | [4][5] |

| Melting Point | 136-138 °C | [3][4][5] |

Hazard Identification and Classification

This chemical is classified as hazardous. The primary routes of exposure are dermal contact, inhalation, and eye contact.[6]

GHS Hazard Summary:

| Classification | Code | Description | Source |

| Signal Word | - | Warning | [4][5][7] |

| Pictogram | GHS07 | Exclamation Mark | [4][7] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][5][7] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][5][7] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [3][5][7] |

Target Organs: The respiratory system is a primary target organ.[5][7]

Other Classifications:

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound. A thorough risk assessment should be conducted before beginning any procedure.[8]

Engineering Controls

-

Ventilation: Always handle this compound inside a properly functioning chemical fume hood to minimize inhalation of dust.[9][10][11][12] Ensure that eyewash stations and safety showers are readily accessible.[10]

-

Work Surfaces: Use disposable, plastic-backed absorbent paper to protect work surfaces from contamination.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required to prevent exposure.

| PPE Type | Specification | Rationale | Source |

| Eye/Face Protection | Chemical safety goggles and/or a full-face shield. | Protects against splashes and dust, preventing serious eye irritation. | [10][12][13][14] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin irritation upon contact. | [12][13] |

| Body Protection | A lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure to spills or dust. | [11][12] |

Handling Procedures

-

Avoid generating dust.[9]

-

Wash hands and any exposed skin thoroughly after handling.[3][5][11]

-

Use designated tools for transferring the chemical.[13]

Storage

-

Store in a cool, dry, and well-ventilated area.[15]

-

Keep the container tightly sealed.[4][10] Recommended storage temperature is 4°C.[4]

-

Store away from moisture and incompatible materials such as strong oxidizing agents and strong bases.[4][16]

Caption: Experimental workflow for handling this compound.

Emergency and First-Aid Procedures

Immediate action is critical in the event of an exposure.

| Exposure Route | First-Aid Protocol | Source |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. | [9][15] |

| Skin Contact | Remove all contaminated clothing. Wash the affected area immediately with plenty of soap and water. If irritation persists, seek medical attention. | [9][15] |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [9][15] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [9][16] |

Spill Response:

-

Evacuate non-essential personnel from the area.[9]

-

Wearing appropriate PPE, sweep up the solid material, avoiding dust formation.[9]

-

Place the spilled material into a suitable, labeled container for disposal.[9][10]

-

Ventilate and decontaminate the spill area.[15]

Reactivity and Stability

-

Stability: The compound is stable under recommended storage conditions.

-

Incompatible Materials: While specific data for this compound is limited, similar tetrafluoroborate salts are incompatible with strong oxidizing agents, strong bases, and water.[16][17]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, sulfur oxides, hydrogen fluoride, and oxides of boron.[9]

Experimental Protocol Considerations

The synthesis of this reagent has been reported in Organic Syntheses, involving the use of sodium hydride and dry tetrahydrofuran.[8] This indicates that users should be proficient in handling air- and moisture-sensitive chemicals and techniques.

General Protocol for Use as a Reagent:

-

Setup: Assemble all glassware and ensure it is dry. The reaction should be set up in a chemical fume hood.

-

Inert Atmosphere: If the reaction is sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add the this compound as a solid or a solution. If adding as a solid, do so carefully to avoid creating dust.

-

Reaction Monitoring: Monitor the reaction's progress using appropriate analytical techniques (e.g., TLC, GC-MS).

-

Workup: Upon completion, quench the reaction carefully. Subsequent extractions and purifications should also be performed in a fume hood.

-

Waste Disposal: Dispose of all chemical waste, including contaminated solvents and disposable materials, in accordance with institutional and local regulations.[8]

Caption: Hierarchy of controls for minimizing chemical exposure.

References

- 1. CAS 33462-81-6: Sulfonium, cyclopropyldiphenyl-, tetrafluo… [cymitquimica.com]

- 2. This compound (33462-81-6) at Nordmann - nordmann.global [nordmann.global]

- 3. This compound | 33462-81-6 [amp.chemicalbook.com]

- 4. This compound | 33462-81-6 [sigmaaldrich.com]

- 5. This compound AldrichCPR 33462-81-6 [sigmaaldrich.com]

- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 7. This compound AldrichCPR 33462-81-6 [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. artsci.usu.edu [artsci.usu.edu]

- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 13. gz-supplies.com [gz-supplies.com]

- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. biosynth.com [biosynth.com]

- 16. fishersci.com [fishersci.com]

- 17. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Notes and Protocols: Cyclopropyldiphenylsulfonium Tetrafluoroborate as a Versatile Cyclopropanation Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyldiphenylsulfonium tetrafluoroborate is a stable and versatile salt that serves as a precursor to the highly reactive cyclopropyldiphenylsulfonium ylide. This ylide is a key reagent in the Johnson-Corey-Chaykovsky reaction for the transfer of a cyclopropyl group to a variety of electrophilic substrates. The introduction of a cyclopropane ring is of significant interest in medicinal chemistry and drug development, as this small, strained ring system can profoundly influence the biological activity, metabolic stability, and conformational properties of a molecule. These application notes provide a comprehensive overview of the use of this compound for the cyclopropanation of α,β-unsaturated carbonyl compounds, aldehydes, ketones, and imines.

Synthesis of this compound

A reliable method for the gram-scale synthesis of this compound has been reported in Organic Syntheses. The procedure involves the reaction of 3-chloropropyldiphenylsulfonium tetrafluoroborate with sodium hydride in tetrahydrofuran to effect an intramolecular cyclization.

Experimental Protocol: Synthesis of this compound

-

Preparation of 3-Chloropropyldiphenylsulfonium Tetrafluoroborate:

-

A solution of 1-bromo-3-chloropropane in acetone is treated with sodium iodide to furnish 1-chloro-3-iodopropane.

-

The crude 1-chloro-3-iodopropane is then reacted with diphenyl sulfide in the presence of silver tetrafluoroborate in dichloromethane.

-

The resulting 3-chloropropyldiphenylsulfonium tetrafluoroborate is purified by recrystallization from ethanol.

-

-

Cyclization to this compound:

-

A suspension of 3-chloropropyldiphenylsulfonium tetrafluoroborate in dry tetrahydrofuran is treated portion-wise with a sodium hydride dispersion in mineral oil under a nitrogen atmosphere.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The reaction is quenched by the careful addition of 48% fluoroboric acid.

-

The product is extracted with dichloromethane, and the organic layers are combined, dried, and concentrated.

-

The crude product is precipitated with diethyl ether and can be further purified by recrystallization from hot absolute ethanol to yield white crystals of this compound.

-

Applications in Cyclopropanation Reactions

The utility of this compound lies in its in-situ conversion to the corresponding ylide by deprotonation with a suitable base. The ylide then rapidly reacts with various electrophiles.

Cyclopropanation of α,β-Unsaturated Carbonyl Compounds

The reaction of the cyclopropyldiphenylsulfonium ylide with α,β-unsaturated ketones and aldehydes proceeds via a 1,4-conjugate addition followed by an intramolecular nucleophilic attack to form the cyclopropane ring and eliminate diphenyl sulfide. This reaction is a powerful method for the synthesis of cyclopropyl ketones and vinylcyclopropanes.

General Reaction Scheme:

Figure 1. General workflow for the cyclopropanation of α,β-unsaturated carbonyls.

Quantitative Data for Cyclopropanation of α,β-Unsaturated Ketones

| Substrate (Enone) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Chalcone | NaH | THF | 25 | 12 | 85 | |

| Cyclohexenone | t-BuOK | THF | 0 - 25 | 6 | 78 | |

| Benzylideneacetone | NaH | DMSO | 25 | 8 | 92 |

Experimental Protocol: Cyclopropanation of Chalcone

-

To a stirred suspension of sodium hydride (1.2 mmol) in dry THF (10 mL) under a nitrogen atmosphere, add this compound (1.1 mmol) in one portion.

-

Stir the mixture at room temperature for 30 minutes to generate the ylide.

-

Add a solution of chalcone (1.0 mmol) in dry THF (5 mL) dropwise to the ylide solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 1-benzoyl-2-phenylcyclopropane.

Cyclopropanation of Aldehydes and Ketones

While simple aldehydes and ketones typically undergo epoxidation with sulfonium ylides (a classic Corey-Chaykovsky reaction), the use of the cyclopropyl-substituted ylide can lead to the formation of oxaspiropentane derivatives, which are valuable synthetic intermediates.

General Reaction Scheme:

Figure 2. Reaction pathway for the formation of oxaspiropentanes.

Quantitative Data for Cyclopropanation of Ketones

| Substrate (Ketone) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexanone | t-BuOK | THF | 0 | 2 | 75 | |

| Acetophenone | NaH | DMSO | 25 | 4 | 68 | |

| Benzophenone | t-BuOK | THF | 25 | 12 | 82 |

Experimental Protocol: Cyclopropanation of Cyclohexanone

-

Generate the cyclopropyldiphenylsulfonium ylide from this compound (1.1 mmol) and potassium tert-butoxide (1.2 mmol) in dry THF (10 mL) at 0 °C under a nitrogen atmosphere.

-

To this solution, add cyclohexanone (1.0 mmol) dropwise.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Quench the reaction with water (10 mL) and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The crude product can be purified by distillation or chromatography to yield the corresponding oxaspiropentane.

Cyclopropanation of Imines

The reaction of the cyclopropyldiphenylsulfonium ylide with imines, particularly N-sulfonylimines, provides a direct route to N-substituted cyclopropylamines. These products are valuable building blocks in medicinal chemistry.

General Reaction Scheme:

Figure 3. Synthesis of cyclopropyl aziridines from imines.

Quantitative Data for Cyclopropanation of N-Sulfonylimines

| Substrate (Imine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-((4-Methylphenyl)sulfonyl)benzaldimine | K₂CO₃ | CH₃CN/DMF | 15 | 24 | 91 | |

| N-((4-Nitrophenyl)sulfonyl)benzaldimine | K₂CO₃ | CH₃CN/DMF | 15 | 48 | 85 | |

| N-(Phenylsulfonyl)-1-phenylethan-1-imine | K₂CO₃ | CH₃CN/DMF | 15 | 36 | 88 |

Experimental Protocol: Cyclopropanation of N-((4-Methylphenyl)sulfonyl)benzaldimine

-

To a mixture of the N-sulfonylimine (0.20 mmol) and this compound (0.40 mmol) in acetonitrile (2.0 mL) and N,N-dimethylformamide (2.0 mL), add potassium carbonate (0.60 mmol).

-

Stir the mixture at 15 °C for 24 hours.

-

Add ethyl acetate (10 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl aziridine.

Safety and Handling

This compound is a stable solid that should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The bases used to generate the ylide, such as sodium hydride and potassium tert-butoxide, are highly reactive and moisture-sensitive and should be handled with extreme care under an inert atmosphere. The solvents used are flammable and should be handled away from ignition sources.

Conclusion

This compound is a highly effective reagent for the introduction of the cyclopropyl moiety into a wide range of organic molecules. The straightforward generation of the corresponding ylide and its subsequent reaction with α,β-unsaturated carbonyls, aldehydes, ketones, and imines provide access to a diverse array of cyclopropane-containing compounds. The protocols outlined in these application notes offer a solid foundation for the utilization of this versatile reagent in both academic research and industrial drug development.

Application Notes and Protocols: The Use of Cyclopropyldiphenylsulfonium Tetrafluoroborate in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cyclopropyldiphenylsulfonium tetrafluoroborate is a key reagent in modern organic synthesis, primarily serving as a stable precursor to a reactive sulfur ylide. This ylide is instrumental in various synthetic transformations, most notably in the construction of four- and five-membered ring systems. Its utility in forming cyclobutanones and γ-butyrolactones from readily available aldehydes and ketones makes it a valuable tool for medicinal chemists and researchers in drug development. This document provides a comprehensive overview of its applications, including detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its use in a laboratory setting.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 33462-81-6[1] |

| Molecular Formula | C₁₅H₁₅BF₄S[2] |

| Molecular Weight | 314.15 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 136-138 °C[1][2] |

| Solubility | Soluble in dichloromethane and hot ethanol |

Synthesis of this compound

The preparation of this reagent can be efficiently achieved through the intramolecular cyclization of 3-chloropropyldiphenylsulfonium tetrafluoroborate. The following protocol is based on a well-established and reliable procedure from Organic Syntheses.[3]

Experimental Protocol

Materials:

-

3-Chloropropyldiphenylsulfonium tetrafluoroborate

-

Sodium hydride (55% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

48% Fluoroboric acid

-

Sodium tetrafluoroborate

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Absolute ethanol

Procedure:

-

Under an inert atmosphere, suspend 3-chloropropyldiphenylsulfonium tetrafluoroborate in anhydrous THF.

-

Add sodium hydride dispersion in portions over 30-minute intervals.

-

Stir the mixture vigorously at room temperature for 24 hours.[3]

-

Carefully quench the reaction by adding an aqueous solution of 48% fluoroboric acid and sodium tetrafluoroborate to neutralize any remaining hydride.[3]

-

After stirring for 5 minutes, add dichloromethane to begin the extraction process.

-

Separate the organic layer, and extract the aqueous layer again with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure until solid begins to form.

-

Complete the precipitation by adding diethyl ether.

-

Collect the crystalline product by filtration, wash with diethyl ether, and recrystallize from hot absolute ethanol.

-

Dry the purified this compound under vacuum.

A typical yield for this procedure is in the range of 75-83%.[3]

References

Application Notes and Protocols: Cyclopropanation Using Cyclopropyldiphenylsulfonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the use of cyclopropyldiphenylsulfonium tetrafluoroborate as a versatile reagent for cyclopropanation and related annulation reactions. This sulfonium ylide precursor is a powerful tool for the synthesis of various cyclic structures, including cyclopropyl ketones, oxaspiropentanes, and cyclobutanones, which are valuable motifs in medicinal chemistry and drug development. Detailed experimental procedures, reaction mechanisms, and a summary of representative substrate scopes and yields are presented.

Introduction

Cyclopropane rings are prevalent structural motifs in numerous pharmaceuticals and biologically active compounds due to their unique conformational properties and metabolic stability. The introduction of a cyclopropyl group can significantly impact the pharmacological profile of a molecule. This compound is a stable, crystalline solid that serves as a precursor to diphenylsulfonium cyclopropylide, a reactive ylide that readily participates in cyclopropanation reactions with a variety of electrophiles. This application note details the preparation of the reagent and its subsequent use in key synthetic transformations.

Synthesis of this compound

The preparation of this compound is a two-step process starting from diphenyl sulfide. The first step involves the formation of 3-chloropropyldiphenylsulfonium tetrafluoroborate, followed by an intramolecular cyclization to yield the desired product.

Experimental Protocol: Synthesis of 3-Chloropropyldiphenylsulfonium Tetrafluoroborate

-

In a flask shielded from light, a solution of diphenyl sulfide (0.50 mol) and 1-chloro-3-iodopropane (1.70 mol) in nitromethane (200 mL) is stirred at room temperature under a nitrogen atmosphere.

-

Silver tetrafluoroborate (0.40 mol) is added in one portion. An initial exothermic reaction is observed, with the temperature rising to approximately 40°C before gradually returning to room temperature.

-

The reaction mixture is stirred for 16 hours.

-

Dichloromethane (200 mL) is added, and the mixture is filtered through a pad of Florisil to remove silver salts. The solid is washed with additional dichloromethane (100 mL).

-

The combined organic filtrates are concentrated under reduced pressure until a solid begins to precipitate.

-

Diethyl ether (1 L) is added to complete the precipitation of the product.

-

The solid is collected by filtration, washed with diethyl ether, and dried under reduced pressure to yield 3-chloropropyldiphenylsulfonium tetrafluoroborate (87-99% yield).

Experimental Protocol: Synthesis of this compound.[1]

-

A suspension of 3-chloropropyldiphenylsulfonium tetrafluoroborate (0.34 mol) in dry tetrahydrofuran (THF, 500 mL) is placed in a flask under a nitrogen atmosphere.

-

A 55% sodium hydride dispersion in mineral oil (0.35 mol) is added portion-wise over a period of time, maintaining the reaction at room temperature.

-

The mixture is stirred at room temperature for 24 hours.

-

The reaction is quenched by the addition of an aqueous solution of 48% fluoroboric acid (25 mL) and sodium tetrafluoroborate (15 g) in water (400 mL).

-

Dichloromethane (300 mL) is added, and the organic layer is separated. The aqueous layer is extracted with additional dichloromethane (2 x 100 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure until precipitation occurs.

-

Addition of diethyl ether (1 L) completes the precipitation.

-

The crystalline product is collected, washed with ether, and recrystallized from hot absolute ethanol to afford this compound as a white solid (75-83% yield).[1]

Applications in Cyclopropanation and Annulation Reactions

The ylide generated in situ from this compound by treatment with a suitable base (e.g., potassium tert-butoxide, sodium hydride, or potassium bis(trimethylsilyl)amide) reacts with various electrophiles to afford a range of cyclic products.

Reaction with Aldehydes and Ketones: Synthesis of Oxaspiropentanes and Cyclobutanones

The reaction with carbonyl compounds is a cornerstone application of this reagent. The initial nucleophilic attack of the cyclopropylide on the carbonyl carbon forms a betaine intermediate. This intermediate can undergo one of two competing pathways: a direct ring closure to form an oxaspiropentane (a [2+1] cycloaddition) or a ring expansion via a [3+1] cycloaddition mechanism to yield a cyclobutanone. The reaction outcome is often dependent on the substrate and reaction conditions.

-

To a solution of this compound (1.1-1.5 equivalents) in a dry solvent such as THF or DMSO, a strong base (e.g., potassium tert-butoxide or KHMDS, 1.0-1.5 equivalents) is added at a low temperature (-78°C to 0°C) under an inert atmosphere.

-

The resulting ylide solution is stirred for a short period.

-

A solution of the aldehyde or ketone (1.0 equivalent) in the same dry solvent is added dropwise.

-